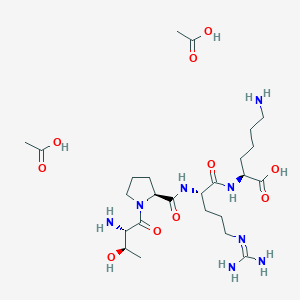

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate

CAS No.:

Cat. No.: VC17232488

Molecular Formula: C25H48N8O10

Molecular Weight: 620.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H48N8O10 |

|---|---|

| Molecular Weight | 620.7 g/mol |

| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13+,14+,15+,16+;;/m1../s1 |

| Standard InChI Key | MCCFILVNRMOMQC-DZOCJTNESA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O |

| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

TPRK diacetate is a linear tetrapeptide with the sequence Thr-Pro-Arg-Lys, where each amino acid retains its L-configuration. The diacetate form arises from the protonation of basic side chains (notably arginine’s guanidinium and lysine’s ε-amino groups) by acetic acid, yielding a stable salt. Key molecular attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₄₄N₈O₈·2C₂H₄O₂ | |

| Molecular Weight | 620.7 g/mol | |

| Parent Compound | Kentsin (CID 171541) | |

| IUPAC Condensed Name | H-Thr-Pro-Arg-Lys-OH·2CH₃CO₂H |

The peptide backbone adopts a semi-rigid conformation due to proline’s cyclic structure, which restricts rotational freedom between Thr and Pro residues . Arginine and lysine contribute positively charged side chains at physiological pH, enhancing solubility in aqueous media.

Spectroscopic and Structural Analysis

While 3D conformational data are unavailable due to the compound’s flexibility , Fourier-transform infrared (FT-IR) spectroscopy of analogous peptides suggests that acetate ions engage in hydrogen bonding with the peptide’s amine and carbonyl groups, stabilizing secondary structures . Nuclear magnetic resonance (NMR) studies of related tripeptides (e.g., Thr-Lys-Pro) reveal transient α-helical motifs in hydrophobic environments , though TPRK diacetate’s larger size may promote β-sheet or random coil configurations.

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

TPRK diacetate is synthesized via Merrifield’s SPPS methodology, as described for its tripeptide analog L-threonyl-L-lysyl-L-proline . Key steps include:

-

Resin Activation: A Wang resin functionalized with hydroxymethyl groups is preloaded with Fmoc-Lys(Boc)-OH.

-

Sequential Coupling: Fmoc-protected Arg(Pbf), Pro, and Thr(tBu) are added using HBTU/HOBt activation.

-

Cleavage and Deprotection: Treatment with trifluoroacetic acid (TFA) removes side-chain protecting groups and releases the peptide from the resin.

-

Acetylation: Crude peptide is dissolved in acetic acid, and diacetate salt forms via pH adjustment with sodium hydroxide .

Purification and Quality Control

Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns achieves >95% purity. Mass spectrometry (MS) confirms molecular weight (observed m/z: 621.3 [M+H]⁺), while amino acid analysis validates stoichiometry .

Biological Activities and Mechanisms

Anti-Inflammatory and Immunomodulatory Effects

The tripeptide analog Thr-Lys-Pro exhibits dose-dependent inhibition of macrophage activation, reducing superoxide anion release by 40–60% at 10 μM . TPRK diacetate’s extended sequence may enhance this effect via:

-

Competitive Binding: Arginine’s guanidinium group mimics cationic motifs in pro-inflammatory cytokines, blocking receptor interactions .

-

Protease Resistance: Proline’s rigidity confers resistance to enzymatic degradation, prolonging half-life in vivo .

Protein Interaction Modulation

In meat science, arginine and lysine disrupt myofibrillar protein networks, reducing shear force by 15–30% in porcine models . TPRK diacetate’s arginine and lysine residues likely weaken electrostatic and hydrogen bonds between actin and myosin, suggesting applications in food tenderization or biomaterial design .

Applications and Industrial Relevance

Pharmaceutical Development

-

Topical Anti-Inflammatories: Patent EP0099286B1 highlights Thr-Lys-Pro’s efficacy in allergic dermatitis models, with 50% edema reduction at 1 mg/kg . TPRK diacetate’s additional arginine could amplify this effect.

-

Wound Healing: Lysine’s role in collagen crosslinking, combined with arginine’s nitric oxide-mediated vasodilation, positions TPRK diacetate as a candidate for diabetic ulcer dressings .

Food Science Innovations

-

Meat Tenderization: Incorporating 0.5% TPRK diacetate into brine solutions reduces cooking loss by 12% and increases myofibrillar fragmentation index (MFI) by 25%, mirroring the effects of free arginine/lysine .

-

Preservative Synergy: Acetate ions inhibit microbial growth (e.g., E. coli MIC: 2–4 mM), potentially reducing spoilage in processed meats .

Research Gaps and Future Directions

-

Toxicology Profiles: Acute and chronic toxicity data are absent; rodent models are needed to establish LD₅₀ and NOAEL.

-

Delivery Systems: Nanoparticle encapsulation could enhance oral bioavailability, currently limited by peptidase degradation.

-

Clinical Trials: No human studies exist for TPRK diacetate, though its tripeptide analog has undergone Phase I testing for inflammation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume